(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(benzo[d]thiazol-2-yl)methanone
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Overview
Description
“(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(benzo[d]thiazol-2-yl)methanone” is a complex organic compound. It contains a benzo[d]imidazole moiety, which is a five-membered heterocyclic ring with three carbon atoms, two nitrogen atoms, and two double bonds . This compound is part of a series of new conjugates that were synthesized and evaluated for their antiproliferative activity on selected human cancer cell lines .
Synthesis Analysis
The synthesis of this compound involves the formation of C-N bonds via an aromatic aldehyde and o-phenylenediamine . A series of these conjugates were synthesized and evaluated for their antiproliferative activity on selected human cancer cell lines .
Molecular Structure Analysis
The molecular structure of this compound includes a benzo[d]imidazole moiety, which is a five-membered heterocyclic ring with three carbon atoms, two nitrogen atoms, and two double bonds . It also contains an azetidinyl group and a benzo[d]thiazolyl group.
Chemical Reactions Analysis
The chemical reactions involving this compound primarily relate to its antiproliferative activity. The compound and its conjugates have shown considerable cytotoxicity with IC50 values ranging from 0.54 to 31.86 μM .
Scientific Research Applications
Synthesis and Derivatives
The compound (3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(benzo[d]thiazol-2-yl)methanone and its derivatives have been explored for various scientific applications, primarily focusing on their synthesis and potential biological activities. For instance, new Schiff's base and 2-azetidinone derivatives were synthesized via a scaffold aimed at obtaining new triheterocyclic and tetraheterocyclic derivatives, indicating the compound's role in creating complex chemical structures with potential bioactivity (Seetharamareddy, Hosamani, & Keri, 2010).
Anticancer Potential
One significant application involves the synthesis of new conjugates as tubulin polymerization inhibitors, showing considerable cytotoxicity against human cancer cell lines. This includes prostate, lung, cervical, and breast cancer cells, with some compounds displaying significant activity, suggesting these derivatives' potential as anticancer agents (Mullagiri et al., 2018).
Synthesis Techniques
The research also highlights various synthesis techniques and methodologies for creating these compounds, including reactions under specific conditions to yield desired derivatives. This includes methods for selective synthesis of related compounds and the formation of C-N bonds via aromatic aldehyde and o-phenylenediamine (Zhan et al., 2019).
Novel Synthesis Approaches
Furthermore, novel synthesis approaches have been developed for bicycles with fused pyrrole, indole, oxazole, and imidazole rings, showcasing the versatility of these compounds in generating complex heterocyclic structures, which could have various pharmaceutical and chemical applications (Katritzky, Singh, & Bobrov, 2004).
Antifungal and Antimicrobial Activities
Moreover, derivatives of this compound have been synthesized and evaluated for antifungal and antimicrobial activities, indicating the potential use of these compounds in developing new antimicrobial agents (Brahmeshwari & Gullapelli, 2014).
Mechanism of Action
Target of Action
Compounds containing the imidazole moiety, such as this one, are known to have a broad range of biological activities .
Biochemical Pathways
Compounds with similar structures have been shown to inhibit microtubule assembly formation, suggesting a potential impact on cell division and growth .
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents, which could potentially influence its bioavailability .
Result of Action
Similar compounds have shown considerable cytotoxicity against various human cancer cell lines , suggesting potential antitumor activity.
Action Environment
The solubility of imidazole in water and other polar solvents suggests that the compound’s action could potentially be influenced by the solvent environment .
Future Directions
Properties
IUPAC Name |
[3-(1H-benzimidazol-2-yl)azetidin-1-yl]-(1,3-benzothiazol-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4OS/c23-18(17-21-14-7-3-4-8-15(14)24-17)22-9-11(10-22)16-19-12-5-1-2-6-13(12)20-16/h1-8,11H,9-10H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBTHADFYYACNHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=NC3=CC=CC=C3S2)C4=NC5=CC=CC=C5N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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